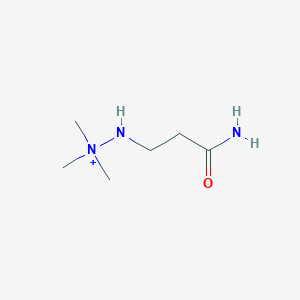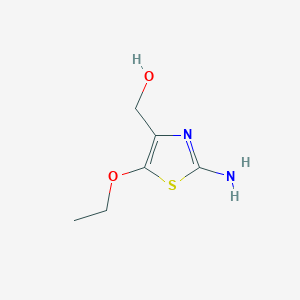![molecular formula C22H30O4 B14400369 2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene CAS No. 89487-32-1](/img/structure/B14400369.png)
2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydropentalene core with ethoxyethoxy and propynyl groups, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropentalene core, followed by the introduction of ethoxyethoxy and propynyl groups through various substitution reactions. Common reagents used in these reactions include alkynes, ethers, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxylic acids.
Reduction: Reduction reactions can be used to modify the alkyne groups to alkenes or alkanes.
Substitution: The ethoxyethoxy and propynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction could produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism by which 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(octyloxy)terephthalaldehyde: A compound with similar structural features but different functional groups.
1,3-bis-(2-Propynyloxy)propan-2-ol: Another compound with propynyl groups but a different core structure.
1,2-Bis(1-ethoxyethoxy)propane: Shares the ethoxyethoxy groups but lacks the tetrahydropentalene core.
Uniqueness
2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene stands out due to its combination of a tetrahydropentalene core with ethoxyethoxy and propynyl groups
Properties
CAS No. |
89487-32-1 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,5-bis[3-(1-ethoxyethoxy)prop-1-ynyl]-1,3a,4,6a-tetrahydropentalene |
InChI |
InChI=1S/C22H30O4/c1-5-23-17(3)25-11-7-9-19-13-21-15-20(16-22(21)14-19)10-8-12-26-18(4)24-6-2/h13,16-18,21-22H,5-6,11-12,14-15H2,1-4H3 |
InChI Key |
GBVRCCXVXKXPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC#CC1=CC2CC(=CC2C1)C#CCOC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)

![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)




